2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((2-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a 2-fluorobenzylthio group at position 2 and a phenyl substituent at position 6. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes. The fluorobenzylthio moiety enhances lipophilicity and metabolic stability, while the phenyl group at position 7 may influence steric interactions with target binding sites .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-15-9-5-4-8-13(15)11-25-19-22-16-14(12-6-2-1-3-7-12)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPQNLYCTQYKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidinone core One common approach is to start with a suitable pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolopyrimidinone structure
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Scale-up considerations would also be important to ensure that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorobenzylthio group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: : The pyrrolopyrimidinone core can be reduced to form a pyrrolopyrimidinone derivative with different functional groups.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed
Oxidation: : Formation of fluorobenzylthio sulfoxide or sulfone.
Reduction: : Formation of reduced pyrrolopyrimidinone derivatives.
Substitution: : Introduction of various substituents on the phenyl ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo[3,2-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: Thieno[3,2-d]pyrimidinones (e.g., compounds 12a, 3a–b, and 13 in ) feature a sulfur-containing thiophene ring fused to pyrimidinone. This imparts distinct electronic properties compared to the nitrogen-rich pyrrolo[3,2-d]pyrimidinone core of the target compound. Thieno derivatives are often associated with antiviral and antibacterial activities, while pyrrolo analogues are explored for kinase inhibition .
Substituent Modifications
- Thioether vs. Thioxo : The target compound’s 2-fluorobenzylthio group differs from the thioxo (C=S) group in compounds 56 and AZD4831. Thioethers enhance membrane permeability, while thioxo groups may engage in hydrogen bonding with targets .
- Fluorine vs. Chlorine : Fluorine substitution (target compound) improves metabolic stability compared to chlorine (XL413), which may enhance electrophilic interactions .
Biological Activity
2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H20FN3OS
- Molecular Weight : 441.5 g/mol
- CAS Number : 2034472-74-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition : Binding to the active site or allosteric sites of target enzymes.
- Cell Cycle Disruption : Inducing mitotic arrest and apoptosis in cancer cell lines, which is crucial for its anticancer properties .
Biological Activity
-
Anticancer Activity
- Several studies have reported the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and L363 cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Compound Cell Line IC50 (μM) Mechanism 2-FBP HeLa 4.1 Apoptosis induction 2-FBP L363 5.0 Mitotic arrest - Selectivity and Binding Affinity
Case Studies
- Study on Structural Optimization
- In Vivo Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
